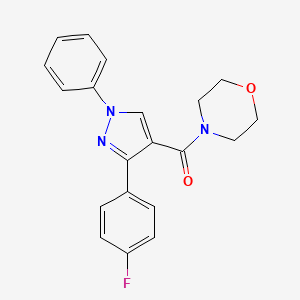

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

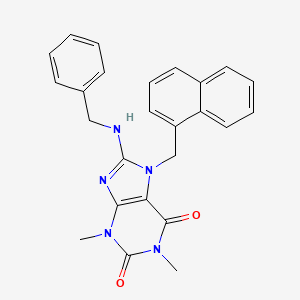

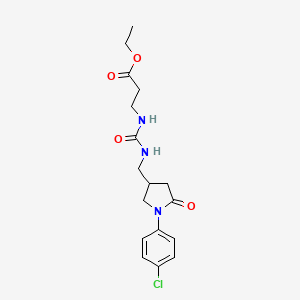

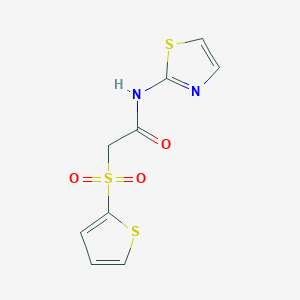

The compound is a morpholine derivative. Morpholine is a common moiety in various pharmaceuticals and its derivatives have been studied for their potential pharmacological actions . The presence of the fluorophenyl and phenyl groups could potentially influence the compound’s properties and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyrazole ring, and phenyl rings. These rings are likely connected in a way that the morpholino methanone forms the core structure, with the phenyl and pyrazolyl groups as substituents .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence and position of the fluorine atom, the phenyl rings, and the morpholine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence its electronegativity and polarity. The morpholine ring could contribute to its solubility properties .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrazole derivatives have been studied for their potential as antimicrobial agents. The presence of the fluorophenyl group in the compound could enhance its ability to inhibit the growth of drug-resistant bacteria. Research indicates that similar structures have shown effectiveness against strains of Staphylococcus aureus and Acinetobacter baumannii, with minimal inhibitory concentrations indicating high potency .

Anti-Cancer Properties

The fluorinated pyrazole core of the compound suggests potential anti-cancer activity. Molecular docking studies have shown that such compounds can bind to human estrogen alpha receptors (ERα), which are implicated in breast cancer. The binding affinity of these compounds may be close to that of known ligands, indicating a promising avenue for the development of new anti-cancer drugs .

Neuroprotective Effects

Pyrazoline derivatives, which are closely related to pyrazoles, have been investigated for their neuroprotective properties. Studies on newly synthesized pyrazoline derivatives have explored their effects on acetylcholinesterase activity and malondialdehyde levels in the brain, which are important markers of neurotoxicity and oxidative stress .

Fluorescence Studies

The structural features of pyrazole derivatives make them suitable for fluorescence studies. These compounds can be used in the synthesis of nickel complexes that exhibit distinct fluorescence properties, which can be useful in various spectroscopic applications and material sciences .

Medicinal Chemistry

Fluorinated compounds are increasingly popular in medicinal chemistry due to the stability of the C-F bond compared to the C-H bond. The substitution with fluorine atoms can increase the binding affinity of protein-ligand complexes, making the compound a valuable tool in drug design and discovery .

Organic Synthesis

The compound’s structure allows for its use in organic synthesis, particularly in the formation of aryl-phenylketones. These are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Pharmacokinetics

The compound’s molecular weight (16216 g/mol) and its organic nature suggest that it may have good bioavailability .

Safety and Hazards

Zukünftige Richtungen

The study of new morpholine derivatives is a promising area of research, given the wide range of biological activities these compounds can exhibit. This particular compound could be studied for potential pharmaceutical applications, but more research would be needed to determine its specific activities and mechanisms of action .

Eigenschaften

IUPAC Name |

[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)19-18(20(25)23-10-12-26-13-11-23)14-24(22-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGPZJVDZZYDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2859493.png)

![1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2859494.png)

![N-cyclopentyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859495.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2859499.png)

![(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2859500.png)

![1-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2859504.png)

![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)